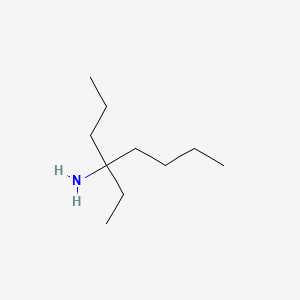

1-Ethyl-1-n-propyl-n-pentylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

4-ethyloctan-4-amine |

InChI |

InChI=1S/C10H23N/c1-4-7-9-10(11,6-3)8-5-2/h4-9,11H2,1-3H3 |

InChI Key |

IIRCQPLELSQHAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCC)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1 N Propyl N Pentylamine and Analogues

Retrosynthetic Analysis of N-Ethyl-N-propyl-n-pentylamine

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, readily available starting materials. study.comamazonaws.com For a tertiary amine like N-Ethyl-N-propyl-n-pentylamine, the most logical disconnections are the carbon-nitrogen (C-N) bonds. amazonaws.comyoutube.com This approach reveals the potential precursors for two primary synthetic strategies: alkylation and reductive amination.

There are three possible C-N bond disconnections for N-Ethyl-N-propyl-n-pentylamine, each suggesting a synthesis via alkylation of a secondary amine:

Disconnection A: Breaking the N-pentyl bond suggests N-ethyl-N-propylamine and a pentyl halide as precursors.

Disconnection B: Breaking the N-propyl bond suggests N-ethyl-n-pentylamine and a propyl halide.

Disconnection C: Breaking the N-ethyl bond suggests N-propyl-n-pentylamine and an ethyl halide.

Alternatively, the retrosynthetic analysis can be guided by a reductive amination strategy. This involves disconnecting a C-N bond and adding a carbonyl group to the alkyl fragment, which leads to a secondary amine and a carbonyl compound (an aldehyde or ketone) as precursors. youtube.com

Disconnection A': Leads to N-ethyl-N-propylamine and pentanal.

Disconnection B': Leads to N-ethyl-n-pentylamine and propanal.

Disconnection C': Leads to N-propyl-n-pentylamine and acetaldehyde.

This analysis provides a clear roadmap, outlining multiple plausible pathways to construct the target molecule from simpler building blocks.

Classical Amination Strategies for Tertiary Amine Synthesis

Classical methods for amine synthesis remain cornerstones of organic chemistry due to their reliability and broad applicability. Reductive amination and direct alkylation are two of the most frequently employed pathways for preparing tertiary amines. rsc.orgresearchgate.net

Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine through an intermediate imine or enamine. wikipedia.org The process for synthesizing a tertiary amine typically involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. nih.govyoutube.com This one-pot procedure is widely used due to its efficiency. wikipedia.org

Several combinations of precursors can be used to synthesize N-Ethyl-N-propyl-n-pentylamine via this pathway. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common because they are mild enough not to reduce the initial carbonyl compound. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable and clean reduction method. wikipedia.orgyoutube.com

| Secondary Amine Precursor | Carbonyl Precursor | Common Reducing Agents |

|---|---|---|

| N-Ethyl-N-propylamine | Pentanal | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |

| N-Ethyl-n-pentylamine | Propanal | |

| N-Propyl-n-pentylamine | Acetaldehyde |

The direct N-alkylation of secondary amines with alkyl halides is a fundamental method for synthesizing tertiary amines. wikipedia.org This reaction is a nucleophilic aliphatic substitution where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net

A significant challenge in amine alkylation is the potential for overalkylation. wikipedia.org The tertiary amine product is itself a nucleophile and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To minimize this side reaction, reaction conditions can be carefully controlled, for instance, by using the secondary amine in excess or by choosing appropriate bases and solvents. researchgate.net Hünig's base (N,N-diisopropylethylamine) is often effective as it is non-nucleophilic and does not interfere with the alkylation. researchgate.net

| Secondary Amine Precursor | Alkyl Halide Precursor (X = Cl, Br, I) | Common Bases |

|---|---|---|

| N-Ethyl-N-propylamine | 1-Halopentane | K₂CO₃, Et₃N, Hünig's base |

| N-Ethyl-n-pentylamine | 1-Halopropane | |

| N-Propyl-n-pentylamine | Ethyl halide |

Modern Catalytic Approaches in the Synthesis of N-Ethyl-N-propyl-n-pentylamine

Recent decades have seen the emergence of powerful catalytic methods that provide new, efficient routes to C-N bond formation. These strategies, often employing transition metals or small organic molecules as catalysts, can offer advantages in terms of mild reaction conditions, functional group tolerance, and atom economy. rsc.orgnih.gov

Transition-metal catalysis has revolutionized the formation of C-N bonds, providing alternatives to classical nucleophilic substitution and reductive amination. rsc.org Direct C-H amination has emerged as a particularly step- and atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.govacs.org Catalysts based on rhodium, iridium, copper, and iron have been developed for such transformations. acs.orgresearchgate.net

In the context of synthesizing aliphatic tertiary amines, a hypothetical catalytic cycle could involve the C-H activation of a simpler amine in the presence of an alkene, or a cross-coupling reaction between a secondary amine and an alkyl halide or alcohol. For instance, a catalyst system could facilitate the coupling of N-ethyl-N-propylamine with an activated pentene derivative or directly with 1-pentanol. While many of these methods have been extensively developed for aryl amines, research continues to expand their scope to fully aliphatic systems. masterorganicchemistry.comnih.gov

| Metal Catalyst Core | Typical Reaction Type | Potential Advantage |

|---|---|---|

| Palladium (Pd) / Copper (Cu) | Cross-coupling (e.g., Buchwald-Hartwig) | High functional group tolerance |

| Rhodium (Rh) / Iridium (Ir) | C-H Amination / Hydroaminoalkylation | High atom economy, use of simple hydrocarbons |

| Nickel (Ni) / Iron (Fe) | Cross-coupling / C-H Amination | Use of earth-abundant, less expensive metals |

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. amanote.com While N-Ethyl-N-propyl-n-pentylamine is an achiral molecule, organocatalytic methods are highly relevant for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry.

Chiral tertiary amines can be synthesized with high enantioselectivity using organocatalysts. For example, the conjugate addition of a secondary amine to an α,β-unsaturated aldehyde can be rendered stereoselective by a chiral amine catalyst (e.g., a diarylprolinol silyl ether). Similarly, asymmetric Mannich reactions can provide direct access to chiral β-amino esters and ketones. amanote.com Recent advances in photoredox catalysis combined with organocatalysis have also enabled the stereocontrolled addition of α-amino radicals to alkenes, producing enantioenriched α-tertiary amines. acs.org These methods provide a versatile platform for accessing structurally complex and optically active tertiary amines related to the target structure. researchgate.net

Green Chemistry Principles in 1-Ethyl-1-n-propyl-n-pentylamine Synthesis

The synthesis of 1-Ethyl-1-n-propyl-n-pentylamine and analogous tertiary amines is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. msu.edunih.gov These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. msu.edu

Traditional synthetic methods for tertiary amines, including specific preparations for 1-Ethyl-1-n-propyl-n-pentylamine, have often involved reagents and solvents that are now considered environmentally undesirable, such as chloroform and concentrated sulfuric acid. prepchem.com The application of green chemistry principles seeks to replace these with more benign alternatives.

Key areas for greening the synthesis of tertiary amines like 1-Ethyl-1-n-propyl-n-pentylamine include:

Catalysis: The use of catalytic processes is preferred over stoichiometric reactions as they improve reaction efficiency and atom economy. wikipedia.org Catalytic reductive amination, a common method for synthesizing tertiary amines, can be performed with catalysts like palladium on carbon (H₂/Pd), which facilitates the reduction of imine intermediates under mild conditions. wikipedia.orgyoutube.com Brønsted acids such as triflic acid have also been used to efficiently catalyze direct reductive amination reactions, avoiding the need for toxic transition-metal catalysts. rsc.orgresearchgate.net

Safer Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents. mdpi.com Deep eutectic solvents (DESs) have emerged as promising green alternatives, acting as both the solvent and sometimes a co-catalyst, thereby streamlining the synthesis and reducing waste. mdpi.com Other bio-available solvents, such as Cyrene™, are being investigated as replacements for toxic dipolar aprotic solvents like dimethylformamide. rsc.org For certain reactions, supercritical carbon dioxide (sc-CO₂) offers a non-toxic, non-flammable, and easily removable solvent that can also promote the reaction. chemistryviews.org

Atom Economy and Waste Prevention: Green synthetic routes prioritize maximizing the incorporation of all materials used in the process into the final product. researchgate.net Direct reductive amination is an example of a more atom-economical process, as it combines the carbonyl compound, amine, and reducing agent in a single pot, often without isolating the intermediate imine. wikipedia.org This contrasts with methods that may involve multiple steps and generate significant by-products.

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. nih.gov Alternative energy sources, such as microwave irradiation or ultrasound, can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. nih.gov

Solvent-Free Reactions: Mechanochemistry, using techniques like ball milling, offers a solvent-free alternative for certain organic reactions. organic-chemistry.org For instance, the synthesis of enamines, which can be precursors to tertiary amines, has been achieved with quantitative conversion in minutes without any catalyst or solvent. organic-chemistry.org

Comparison of Solvents for Amine Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Halogenated | Chloroform, Dichloromethane | Good solubility for many reactants | Toxic, environmentally persistent |

| Traditional Aprotic | Dimethylformamide (DMF) | High boiling point, good solvent | Toxic, difficult to remove |

| Green Bio-based | Cyrene™ | Derived from renewable cellulose, biodegradable | Can hydrate in the presence of water rsc.org |

| Deep Eutectic Solvents (DESs) | Choline chloride:Glycerol (ChCl:Gly) | Low toxicity, biodegradable, can act as catalyst mdpi.com | Can be viscous, potential for higher reaction temperatures |

| Supercritical Fluids | Supercritical CO₂ (sc-CO₂) | Non-toxic, non-flammable, easily removed chemistryviews.org | Requires high-pressure equipment |

By integrating these principles, the synthesis of 1-Ethyl-1-n-propyl-n-pentylamine can be redesigned to be more environmentally benign, efficient, and safer.

Purity Assessment and Chromatographic Separation Techniques for 1-Ethyl-1-n-propyl-n-pentylamine

The purity assessment and chromatographic separation of amines such as 1-Ethyl-1-n-propyl-n-pentylamine present unique challenges. The basic nature of the amine functional group can lead to strong interactions with the acidic silanol groups on standard silica-based stationary phases used in chromatography. biotage.com This interaction often results in poor peak shape (tailing), reduced selectivity, and sometimes irreversible adsorption of the analyte to the column. biotage.comlabrulez.comvt.edu To overcome these issues, several specialized chromatographic techniques and strategies have been developed for both analytical-scale purity assessment and preparative-scale separation.

Purity Assessment

Gas Chromatography (GC) is a widely used and mature technique for the analysis of amines.

Gas Chromatography (GC): For the analysis of tertiary amines, GC offers high resolution and sensitivity. labrulez.com To mitigate the issue of peak tailing, deactivated columns are essential. labrulez.com This can be achieved by treating the column packing with a base, such as potassium hydroxide (B78521) (KOH), to neutralize active sites. labrulez.com Specialized packed columns, for instance using packings like Tenax-GC, have shown good performance in separating amines with sharp, distinct peaks. bre.com For detection, a Flame Ionization Detector (FID) is commonly used. For definitive identification and purity confirmation, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. gdut.edu.cn In some cases, derivatization of the amine with reagents like benzenesulfonyl chloride can be employed to form less polar derivatives, which improves chromatographic behavior. gdut.edu.cn

Chromatographic Separation Techniques

For the purification of 1-Ethyl-1-n-propyl-n-pentylamine from reaction mixtures, which may contain unreacted starting materials or by-products like primary and secondary amines, various liquid chromatography methods are employed. acs.org

Flash Chromatography: On a preparative scale, flash chromatography is a common purification method. Using standard silica (B1680970) gel can be problematic due to the strong acid-base interactions. biotage.com A successful strategy is to use amine-functionalized silica stationary phases. biotage.com These phases have amine groups bonded to the silica surface, which masks the acidic silanols and minimizes the undesirable interactions, allowing for effective separation with simpler, less aggressive solvent systems like hexane/ethyl acetate gradients. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution for both analytical and preparative separations. In normal-phase HPLC, the addition of a small amount of a volatile amine, such as n-propylamine (at ~0.1%), to the mobile phase can significantly improve peak shape and selectivity by competing with the analyte for active sites on the stationary phase. nih.gov Specialized stationary phases like diol and cyano columns also offer alternative selectivities for amine separations. nih.gov For complex mixtures of tertiary amines, mixed-mode chromatography, which utilizes stationary phases with both hydrophobic and ion-exchange properties, can provide excellent separation based on small differences in the compounds' basicity and hydrophobicity. sielc.com

Chromatographic Techniques for Amine Analysis and Purification

| Technique | Stationary Phase / Column Type | Mobile Phase / Carrier Gas | Principle of Separation / Key Feature | Application |

| Gas Chromatography (GC) | Deactivated packed or capillary columns (e.g., Tenax-GC, Carbopack B/4% Carbowax 20M/0.8% KOH) labrulez.combre.com | Inert carrier gas (e.g., Helium, Nitrogen) | Separation based on volatility and interaction with stationary phase. Deactivation prevents peak tailing. labrulez.com | Purity assessment, quantification of volatile amines. |

| GC-Mass Spectrometry (GC-MS) | HP-5MS or similar capillary column gdut.edu.cn | Helium | Combines GC separation with mass analysis for definitive identification of components. gdut.edu.cn | Impurity identification, structural confirmation. |

| Flash Chromatography | Amine-functionalized silica (e.g., Biotage® KP-NH) biotage.com | Non-polar/polar solvent gradients (e.g., Hexane/Ethyl Acetate) | Amine-phase masks acidic silanols, preventing strong analyte interaction and allowing for normal-phase separation. biotage.com | Preparative purification of reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) - Normal Phase | Silica, Diol, or Cyano columns nih.gov | Hexane/Methylene (B1212753) Chloride/Methanol with amine additive (e.g., 0.1% n-propylamine) nih.gov | Separation based on polarity. Amine additive in mobile phase improves peak shape. nih.gov | Analytical and preparative separation of amine mixtures. |

| HPLC - Mixed Mode | Cation-exchange/Reversed-phase (e.g., Primesep 200) sielc.com | Acetonitrile/Water with buffer (e.g., TFA, Ammonium Acetate) | Dual separation mechanism based on both hydrophobicity and ionic interactions. sielc.com | Separation of complex mixtures of tertiary amines with similar properties. |

Reaction Mechanisms and Chemical Transformations Involving 1 Ethyl 1 N Propyl N Pentylamine

Protonation and Acid-Base Equilibria of Tertiary Alkyl Amines

The lone pair of electrons on the nitrogen atom of 1-Ethyl-1-n-propyl-n-pentylamine allows it to act as a Brønsted-Lowry base, accepting a proton from an acid to form a quaternary ammonium (B1175870) salt. pressbooks.pubutexas.edu This protonation is a reversible equilibrium, and the basicity of the amine can be quantified by the pKa of its conjugate acid. libretexts.orglibretexts.org

Several factors influence the basicity of alkylamines. The inductive effect of the alkyl groups, which are electron-donating, increases the electron density on the nitrogen atom, making the lone pair more available for protonation. ncert.nic.in In the gas phase, the order of basicity follows the trend: tertiary amine > secondary amine > primary amine > ammonia (B1221849), due to the increasing number of electron-donating alkyl groups. ncert.nic.in

| Amine | Structure | pKa of Conjugate Acid |

|---|---|---|

| Ammonia | NH₃ | 9.24 |

| Pentylamine (n-Amylamine) | CH₃(CH₂)₄NH₂ | 10.21 wikipedia.org |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

| Diisopropylethylamine (Hünig's Base) | ((CH₃)₂CH)₂N(CH₂CH₃) | 11.4 |

Nucleophilic Reactivity of the Nitrogen Center in 1-Ethyl-1-n-propyl-n-pentylamine

The nitrogen lone pair also enables 1-Ethyl-1-n-propyl-n-pentylamine to act as a nucleophile, participating in reactions where it donates its electron pair to an electrophilic center.

Tertiary amines can undergo N-alkylation when treated with alkyl halides in a reaction known as the Menshutkin reaction. wikipedia.orgwikipedia.org This reaction leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge. wikipedia.orgunacademy.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The rate of this reaction is sensitive to steric hindrance on both the amine and the alkyl halide. masterorganicchemistry.com For 1-Ethyl-1-n-propyl-n-pentylamine, the significant steric bulk created by the ethyl, n-propyl, and n-pentyl groups around the nitrogen atom is expected to decrease its nucleophilicity and slow down the rate of quaternization compared to less hindered tertiary amines like trimethylamine (B31210) or triethylamine. masterorganicchemistry.com While the reaction is possible, it may require more forcing conditions, such as higher temperatures or the use of more reactive alkylating agents. masterorganicchemistry.comgoogle.comgoogle.com

| Alkylating Agent | Relative Reactivity (SN2) | Comments |

|---|---|---|

| CH₃I | High | Methyl iodide is a highly reactive alkylating agent due to minimal steric hindrance. masterorganicchemistry.com |

| CH₃CH₂Br | Moderate | Ethyl bromide is less reactive than methyl iodide. |

| (CH₃)₂CHI | Low | Secondary alkyl halides are significantly less reactive due to increased steric hindrance. |

| (CH₃)₃CBr | Very Low/No Reaction | Tertiary alkyl halides typically do not undergo SN2 reactions. |

Acylation of amines with reagents like acid chlorides or anhydrides typically requires the presence of a replaceable hydrogen atom on the nitrogen. ncert.nic.in Similarly, sulfonylation with sulfonyl chlorides also involves the displacement of a hydrogen atom from the amine. libretexts.org Since 1-Ethyl-1-n-propyl-n-pentylamine is a tertiary amine, it lacks a hydrogen atom on the nitrogen and is therefore generally unreactive towards acylation and sulfonylation under standard conditions. mnstate.edu

However, due to its basicity and significant steric hindrance, 1-Ethyl-1-n-propyl-n-pentylamine can be employed as a non-nucleophilic base in these types of reactions. Its role would be to scavenge the acidic byproduct (e.g., HCl) generated during the acylation or sulfonylation of a primary or secondary amine, driving the reaction to completion without competing as a nucleophile. libretexts.org

Oxidative Transformations of Tertiary Amines

The nitrogen center of 1-Ethyl-1-n-propyl-n-pentylamine is susceptible to oxidation by various oxidizing agents. researchgate.net These transformations can lead to the formation of N-oxides or result in the cleavage of carbon-nitrogen bonds.

Tertiary amines can be readily oxidized to their corresponding amine N-oxides. wikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. wikipedia.org Common reagents for this oxidation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. wikipedia.org The reaction is generally efficient and selective for the nitrogen atom. acs.orgasianpubs.org

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen atom of the oxidizing agent. The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. wikipedia.org

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solutions, often catalyzed by flavins or metal complexes. acs.orgasianpubs.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at or below room temperature. wikipedia.org |

| Sodium Percarbonate | In the presence of rhenium-based catalysts. organic-chemistry.org |

| Ozone (O₃) | Solvent-dependent, can lead to N-oxides or cleavage products. dtic.mil |

Oxidative cleavage of tertiary amines involves the breaking of a carbon-nitrogen bond. researchgate.netnih.gov This process often proceeds through the formation of an iminium ion intermediate. The reaction can be initiated by various oxidants, including potassium permanganate, bromine, or through metal-catalyzed aerobic oxidation. nih.govacs.orgacs.org

For 1-Ethyl-1-n-propyl-n-pentylamine, oxidative cleavage would likely occur at one of the α-carbons adjacent to the nitrogen. This would lead to the formation of a secondary amine and a carbonyl compound (an aldehyde or ketone), depending on which C-N bond is cleaved. For instance, cleavage of the N-ethyl bond would yield N-propyl-n-pentylamine and acetaldehyde. Cleavage of the N-propyl bond would result in N-ethyl-n-pentylamine and propionaldehyde (B47417), while cleavage of the N-pentyl bond would produce N-ethyl-n-propylamine and pentanal. The regioselectivity of the cleavage can be influenced by the specific reaction conditions and the relative stability of the potential iminium ion intermediates.

Elimination Reactions from Quaternary Ammonium Salts Derived from 1-Ethyl-1-n-propyl-n-pentylamine

Elimination reactions of quaternary ammonium salts, known as the Hofmann elimination, are a cornerstone of amine chemistry, providing a pathway to synthesize alkenes. wikipedia.org This process involves the conversion of an amine into a quaternary ammonium salt, which then serves as a leaving group in an elimination reaction. ucalgary.ca For 1-Ethyl-1-n-propyl-n-pentylamine, a tertiary amine, this process begins with exhaustive methylation.

The reaction sequence starts with the treatment of the amine with an excess of a methylating agent, typically methyl iodide, to form a quaternary ammonium iodide salt. wikipedia.org This step is followed by the replacement of the iodide ion with a hydroxide (B78521) ion, commonly achieved by reacting the salt with silver oxide in water. ucalgary.ca The resulting quaternary ammonium hydroxide is then heated, typically between 100°C and 200°C, to induce an E2-like elimination, yielding a tertiary amine, water, and an alkene. libretexts.orglibretexts.org

The regioselectivity of the Hofmann elimination is a defining characteristic. The reaction preferentially forms the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgucalgary.ca This outcome is attributed to the steric bulk of the quaternary ammonium leaving group. The large size of the leaving group makes the more sterically accessible β-hydrogens on the least substituted carbon atom the preferred site for abstraction by the base (hydroxide ion). wikipedia.org

In the case of the quaternary ammonium salt derived from 1-Ethyl-1-n-propyl-n-pentylamine (specifically, N-ethyl-N-methyl-N-pentyl-N-propylammonium hydroxide), there are three different alkyl chains with β-hydrogens: the ethyl, n-propyl, and n-pentyl groups. The methyl group lacks β-hydrogens and cannot participate in the elimination. The elimination can therefore proceed via three potential pathways, each yielding a different alkene.

Table 1: Potential Products of Hofmann Elimination

| β-Hydrogen Source | Alkene Product | Tertiary Amine Product |

|---|---|---|

| Ethyl group | Ethene | N-methyl-N-propyl-1-pentanamine |

| n-Propyl group | Propene | N-ethyl-N-methyl-1-pentanamine |

According to the Hofmann rule, the major product of the reaction will be ethene, as it is the least substituted and sterically least hindered alkene that can be formed. ucalgary.ca The abstraction of a proton from the ethyl group is sterically favored over abstraction from the propyl or pentyl groups.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition, or pyrolysis, of amines involves breaking the molecule down using heat, typically at elevated temperatures. Tertiary amines, such as 1-Ethyl-1-n-propyl-n-pentylamine, are generally more thermally stable than their primary and secondary counterparts. nih.gov Significant thermal degradation for amines typically occurs at temperatures exceeding 120°C, with more extensive pyrolysis reactions observed at much higher temperatures, such as 600°C. researchgate.netresearchgate.net

The decomposition of 1-Ethyl-1-n-propyl-n-pentylamine under pyrolytic conditions can proceed through several complex pathways, often involving radical mechanisms. The primary pathways include:

C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bonds is a common initial step at high temperatures. This generates an aminyl radical and various alkyl radicals (ethyl, n-propyl, n-pentyl). These highly reactive radicals can then undergo further reactions like disproportionation, recombination, or hydrogen abstraction to form a variety of smaller, stable molecules, including alkanes and alkenes.

C-C Bond Cleavage: At sufficiently high temperatures, the cleavage of carbon-carbon bonds within the larger alkyl chains can also occur, leading to a more complex mixture of smaller hydrocarbon products.

Intermolecular Reactions: Pure amines subjected to pyrolysis can undergo intermolecular reactions, which may result in the formation of heavier, more complex nitrogen-containing compounds. researchgate.net

The final products of the thermal decomposition of 1-Ethyl-1-n-propyl-n-pentylamine are expected to be a mixture of smaller alkenes (ethene, propene, 1-pentene), the corresponding alkanes, and various smaller amine fragments.

The study of the rate at which these decomposition reactions occur falls under the domain of chemical kinetics. The kinetics of the thermal decomposition of complex organic molecules like amines are often intricate and can be influenced by factors such as temperature, pressure, and the presence of catalysts. iafss.org The reactions may follow simple first-order kinetics or more complex rate laws indicative of multi-step radical chain reactions. iafss.orgyoutube.com

Kinetic studies typically involve measuring the concentration of the reactant or a product over time at various temperatures. This data allows for the determination of the reaction order, the rate constant (k), and the activation energy (Ea) using the Arrhenius equation. Due to a lack of specific experimental data for 1-Ethyl-1-n-propyl-n-pentylamine, the following table presents hypothetical kinetic data to illustrate the expected relationship between temperature and the rate of decomposition for a first-order reaction.

Table 2: Hypothetical Kinetic Data for Thermal Decomposition

| Temperature (K) | Rate Constant (k) (s⁻¹) |

|---|---|

| 700 | 1.5 x 10⁻⁵ |

| 725 | 4.8 x 10⁻⁵ |

| 750 | 1.4 x 10⁻⁴ |

| 775 | 3.9 x 10⁻⁴ |

This data is illustrative and based on general principles of chemical kinetics.

A plot of ln(k) versus 1/T (an Arrhenius plot) for such data would yield a straight line, from which the activation energy for the decomposition process could be calculated. This value provides insight into the energy barrier that must be overcome for the decomposition to occur.

Computational and Theoretical Chemistry Studies of 1 Ethyl 1 N Propyl N Pentylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for studying the conformational landscape of flexible molecules like 1-Ethyl-1-n-propyl-n-pentylamine. DFT calculations can determine the relative energies of different spatial arrangements of the atoms (conformers) and identify the most stable structures.

For 1-Ethyl-1-n-propyl-n-pentylamine, the rotation around the various carbon-carbon and carbon-nitrogen single bonds gives rise to a multitude of possible conformers. DFT studies on similar long-chain alkanes and amines have shown that the most stable conformers are typically those that minimize steric hindrance between the alkyl groups. arxiv.org In the case of 1-Ethyl-1-n-propyl-n-pentylamine, the ethyl, n-propyl, and n-pentyl chains will arrange themselves to be as far apart as possible.

A systematic conformational search using DFT would likely reveal that the extended, anti-periplanar arrangement of the longest carbon chains is energetically favored. The relative energies of different conformers, particularly those involving gauche interactions in the alkyl chains, can be calculated. These energy differences are crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature. DFT calculations on similar molecules, such as DMPC, have identified numerous ground-state isomers within a narrow energy range, suggesting a complex potential energy surface for 1-Ethyl-1-n-propyl-n-pentylamine as well. arxiv.org

Table 1: Hypothetical Relative Energies of Selected Conformers of 1-Ethyl-1-n-propyl-n-pentylamine from DFT Calculations

| Conformer | Dihedral Angles (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Anti-Anti) | ~180°, ~180° | 0.00 |

| B (Anti-Gauche) | ~180°, ~60° | 0.85 |

| C (Gauche-Gauche) | ~60°, ~60° | 1.75 |

Note: This table presents hypothetical data based on typical energy differences for anti and gauche conformations in similar alkylamines.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the energy landscape of a molecule. While computationally more demanding than DFT, they are often used as a benchmark.

An ab initio analysis of 1-Ethyl-1-n-propyl-n-pentylamine would involve calculating the energies of various conformers to map out the potential energy surface (PES). This would allow for the identification of not only the stable conformers (local minima) but also the transition states that connect them. The energy barriers between conformers determine the kinetics of conformational changes. For flexible molecules, ab initio metadynamics can be employed to explore the free-energy landscape and understand the relative stabilities of different conformations in various environments. researchgate.netarxiv.org Studies on other amines have successfully used ab initio methods to investigate rotational isomerism and potential energy surfaces. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. youtube.comyoutube.com This allows for the exploration of conformational space and the study of intermolecular interactions over time.

For a molecule like 1-Ethyl-1-n-propyl-n-pentylamine, MD simulations can be used to sample a vast number of conformations, providing a statistical representation of the conformational ensemble at a given temperature. This is particularly useful for large, flexible molecules where a systematic search of all possible conformations is computationally prohibitive. The simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of 1-Ethyl-1-n-propyl-n-pentylamine, one can investigate how they interact with each other in a liquid or solid state. This includes the analysis of radial distribution functions to understand the packing and organization of the molecules. Simulations can also shed light on the interactions with other molecules, such as solvents or biological macromolecules. acs.orgnih.gov

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and their corresponding intensities. dtic.mil For a tertiary amine like 1-Ethyl-1-n-propyl-n-pentylamine, the absence of N-H bonds means there will be no N-H stretching or bending vibrations, which are characteristic of primary and secondary amines. orgchemboulder.comspectroscopyonline.comorgchemboulder.com

The calculated IR spectrum would be dominated by C-H stretching vibrations from the alkyl chains, typically in the 2850-3000 cm⁻¹ region. C-N stretching vibrations for aliphatic amines are expected in the 1020-1250 cm⁻¹ range. orgchemboulder.comorgchemboulder.com Additionally, various bending and rocking modes of the CH₂, and CH₃ groups will appear in the fingerprint region of the spectrum. Comparing the computationally predicted spectrum with an experimental one can help confirm the structure of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for 1-Ethyl-1-n-propyl-n-pentylamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Relative Intensity |

| Asymmetric C-H Stretch (CH₃) | 2965 | Strong |

| Symmetric C-H Stretch (CH₃) | 2875 | Medium |

| Asymmetric C-H Stretch (CH₂) | 2930 | Strong |

| Symmetric C-H Stretch (CH₂) | 2855 | Medium |

| C-N Stretch | 1150 | Medium-Weak |

| CH₂ Scissoring | 1460 | Medium |

| CH₃ Umbrella Mode | 1380 | Medium |

Note: This table presents hypothetical data based on characteristic vibrational frequencies for tertiary aliphatic amines. dtic.milorgchemboulder.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the NMR chemical shifts of different nuclei in a molecule. nih.govmodgraph.co.uk

For 1-Ethyl-1-n-propyl-n-pentylamine, ¹H and ¹³C NMR chemical shifts can be predicted. The ¹H NMR spectrum would show signals for the protons on the ethyl, n-propyl, and n-pentyl groups. The chemical shifts of protons on carbons adjacent to the nitrogen atom are expected to be shifted downfield (to higher ppm values) due to the electron-withdrawing effect of the nitrogen. libretexts.org Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen will be deshielded and appear at a higher chemical shift compared to other alkane carbons. libretexts.org The accuracy of these predictions has significantly improved with the development of machine learning models trained on large experimental datasets. nih.gov

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 1-Ethyl-1-n-propyl-n-pentylamine

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| Cα (Ethyl) | ~50-55 | Hα | ~2.4-2.6 |

| Cβ (Ethyl) | ~10-15 | Hβ | ~1.0-1.2 |

| Cα (Propyl) | ~55-60 | Hα | ~2.3-2.5 |

| Cβ (Propyl) | ~15-20 | Hβ | ~1.4-1.6 |

| Cγ (Propyl) | ~10-15 | Hγ | ~0.8-1.0 |

| Cα (Pentyl) | ~55-60 | Hα | ~2.3-2.5 |

| Cβ (Pentyl) | ~25-30 | Hβ | ~1.3-1.5 |

| Cγ (Pentyl) | ~20-25 | Hγ | ~1.2-1.4 |

| Cδ (Pentyl) | ~13-18 | Hδ | ~1.2-1.4 |

| Cε (Pentyl) | ~10-15 | Hε | ~0.8-1.0 |

Note: This table presents hypothetical data based on typical chemical shifts for similar tertiary amines. The exact values would depend on the specific conformation. modgraph.co.uklibretexts.org

Reaction Pathway Modeling and Transition State Analysis for Reactions Involving 1-Ethyl-1-n-propyl-n-pentylamine

The study of chemical reactions through computational means provides profound insights into the mechanisms that govern the transformation of reactants into products. For a tertiary amine like 1-Ethyl-1-n-propyl-n-pentylamine, several reaction types are of interest for pathway modeling and transition state analysis. These include nucleophilic substitution, elimination, and oxidation reactions.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom of 1-Ethyl-1-n-propyl-n-pentylamine makes it a potent nucleophile. Its reaction with electrophiles, such as alkyl halides, is a classic example of a reaction that can be modeled. Computational methods like Density Functional Theory (DFT) can be used to map the potential energy surface of such reactions. This would involve identifying the structures of the reactants, the transition state, and the products.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and energy determine the reaction's kinetics. For the reaction of 1-Ethyl-1-n-propyl-n-pentylamine with an alkyl halide (e.g., methyl iodide), the transition state would feature a partially formed new carbon-nitrogen bond and a partially broken carbon-halogen bond.

Hypothetical Reaction Coordinate for Nucleophilic Substitution

Reactants: 1-Ethyl-1-n-propyl-n-pentylamine + Methyl Iodide Product: 1-Ethyl-1-methyl-1-n-propyl-n-pentylammonium iodide

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0 | N...C distance > 3.5 Å |

| Transition State | +15 (Estimated) | N-C distance ~2.2 Å, C-I distance ~2.5 Å |

| Product | -10 (Estimated) | N-C bond length ~1.5 Å, I⁻ counterion |

Elimination Reactions: Tertiary amines can undergo elimination reactions, such as the Hofmann elimination, typically after being converted to a quaternary ammonium (B1175870) salt. vaia.com Computational modeling can elucidate the mechanism of these reactions, including the stereochemistry and regioselectivity. The transition state for a Hofmann elimination would involve the abstraction of a proton by a base and the simultaneous cleavage of the carbon-nitrogen bond.

Oxidation Reactions: The oxidation of tertiary amines can lead to various products, including amine oxides. acs.orgbritannica.com The reaction pathway can be modeled to understand the mechanism of oxygen transfer from an oxidizing agent (e.g., hydrogen peroxide or a peroxy acid) to the nitrogen atom. The transition state would involve the interaction of the nitrogen's lone pair with the electrophilic oxygen of the oxidant.

Solvent Effects on the Reactivity and Conformation of 1-Ethyl-1-n-propyl-n-pentylamine

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. researchgate.net Computational chemistry offers several models to account for solvent effects, which can be broadly categorized as implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.comnumberanalytics.com Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.comnumberanalytics.com These models are computationally efficient and can provide a good first approximation of the solvent's effect on the solute's electronic structure, geometry, and reactivity. For 1-Ethyl-1-n-propyl-n-pentylamine, an implicit solvent model could be used to study how its conformational preferences change in solvents of varying polarity. The flexible alkyl chains can adopt numerous conformations, and the presence of a solvent can stabilize certain conformers over others.

Explicit Solvent Models: In contrast, explicit solvent models involve the inclusion of individual solvent molecules in the computational simulation. nih.gov This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. While 1-Ethyl-1-n-propyl-n-pentylamine cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, explicit solvent models would be crucial for accurately modeling the solvation shell around the nitrogen atom and its influence on reactivity.

Hybrid QM/MM Models: A powerful approach that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM) is the hybrid QM/MM method. nih.gov In the context of studying 1-Ethyl-1-n-propyl-n-pentylamine in solution, the amine and the reacting species would be treated with a high-level QM method, while the surrounding solvent molecules would be treated with a less computationally expensive MM force field. This allows for a detailed investigation of the reaction mechanism in a realistic solvent environment.

Hypothetical Solvation Free Energies in Different Solvents

The table below illustrates hypothetical solvation free energies for 1-Ethyl-1-n-propyl-n-pentylamine calculated using a theoretical model like SMD. The values would reflect the compound's solubility and stability in different environments.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) (Estimated) |

| n-Hexane | 1.88 | -2.5 |

| Diethyl Ether | 4.34 | -4.0 |

| Acetone | 20.7 | -5.8 |

| Water | 78.4 | -5.2 (hydrophobicity of alkyl chains may counteract polarity of amine) |

The study of solvent effects is critical for understanding and predicting the behavior of 1-Ethyl-1-n-propyl-n-pentylamine in various applications, from chemical synthesis to potential biological interactions. The choice of the computational model will depend on the specific properties and processes being investigated, with a trade-off between computational cost and accuracy.

Advanced Spectroscopic Characterization of 1 Ethyl 1 N Propyl N Pentylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 1-Ethyl-1-n-propyl-n-pentylamine. The asymmetry of the molecule, which features three distinct alkyl chains (ethyl, n-propyl, and n-pentyl) attached to a central nitrogen atom, results in a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR chemical shifts for 1-Ethyl-1-n-propyl-n-pentylamine are presented in the tables below. These predictions are based on established principles of chemical shift theory, taking into account the inductive effects of the nitrogen atom and the shielding/deshielding environments of the various methylene (B1212753) and methyl groups.

Predicted ¹H NMR Data for 1-Ethyl-1-n-propyl-n-pentylamine

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1', H-1'', H-1''' (CH₂-N) | 2.30 - 2.50 | Triplet of Quartets (tq) | 6H |

| H-2''' (CH₂) | 1.35 - 1.45 | Sextet | 2H |

| H-2'' (CH₂) | 1.35 - 1.45 | Sextet | 2H |

| H-2', H-3''', H-4''' | 1.25 - 1.35 | Multiplet | 6H |

| H-3' (CH₃) | 0.85 - 0.95 | Triplet | 3H |

| H-3'' (CH₃) | 0.85 - 0.95 | Triplet | 3H |

| H-5''' (CH₃) | 0.85 - 0.95 | Triplet | 3H |

Predicted ¹³C NMR Data for 1-Ethyl-1-n-propyl-n-pentylamine

| Carbon | Predicted Chemical Shift (ppm) |

| C-N (quaternary) | 55 - 60 |

| C-1', C-1'', C-1''' (CH₂-N) | 45 - 55 |

| C-2''', C-3''' | 25 - 35 |

| C-2'', C-2' | 20 - 30 |

| C-4''' | 22 - 25 |

| C-3', C-3'', C-5''' (CH₃) | 10 - 15 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To definitively assign the complex array of signals in the 1D NMR spectra of 1-Ethyl-1-n-propyl-n-pentylamine, a suite of two-dimensional (2D) NMR experiments is indispensable. nist.govrsc.org These techniques provide correlation maps that reveal through-bond connectivity between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings within each alkyl chain. nih.gov For instance, the protons of the N-CH₂ group of the ethyl chain would show a correlation to the terminal CH₃ protons. Similarly, correlations would be observed between adjacent methylene groups in the propyl and pentyl chains, allowing for a sequential walk along each chain to confirm their structures. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. nih.gov It would be used to unambiguously link each proton signal to its corresponding carbon signal. For example, the triplet at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming the assignment of the terminal methyl groups. nih.govnih.gov

Hypothetical Key 2D NMR Correlations

| Experiment | Correlation From | Correlation To |

| COSY | H-1' (N-CH₂-CH₃) | H-2' (N-CH₂-CH₃) |

| COSY | H-1'' (N-CH₂-CH₂CH₃) | H-2'' (N-CH₂-CH₂CH₃) |

| COSY | H-2'' (N-CH₂-CH₂CH₃) | H-3'' (N-CH₂-CH₂CH₃) |

| HSQC | H-1', H-1'', H-1''' | C-1', C-1'', C-1''' |

| HSQC | H-3', H-3'', H-5''' | C-3', C-3'', C-5''' |

| HMBC | H-2' (CH₃ of ethyl) | C-1' (N-CH₂ of ethyl) |

| HMBC | H-1' (N-CH₂ of ethyl) | C-1'' (N-CH₂ of propyl) |

| HMBC | H-1' (N-CH₂ of ethyl) | C-1''' (N-CH₂ of pentyl) |

Variable Temperature NMR Studies on Conformational Dynamics

The flexible nature of the alkyl chains in 1-Ethyl-1-n-propyl-n-pentylamine suggests the presence of multiple, rapidly interconverting conformers at room temperature. nih.gov Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. chemicalbook.com

By lowering the temperature, the rate of conformational exchange can be slowed down. sigmaaldrich.com If the exchange rate becomes slow on the NMR timescale, separate signals for the different conformers may be observed. This would lead to a significant broadening of the NMR signals at intermediate temperatures, followed by the appearance of new, distinct sets of peaks at very low temperatures. nih.gov Analysis of these temperature-dependent spectral changes can provide valuable thermodynamic and kinetic information about the conformational barriers, such as the energy barrier for rotation around the C-N and C-C bonds. chemicalbook.com For a molecule like 1-Ethyl-1-n-propyl-n-pentylamine, VT-NMR could reveal the preferred spatial arrangement of the three alkyl groups around the nitrogen atom.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a technique that measures mass-to-charge ratios with very high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. The molecular formula of 1-Ethyl-1-n-propyl-n-pentylamine is C₁₀H₂₃N. The calculated exact mass for the molecular ion [M]⁺ is 157.1830. An experimental HRMS measurement would be expected to yield a value extremely close to this, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from an initial mass spectrum is selected, fragmented further, and then the resulting fragment ions are analyzed. This multi-stage analysis provides detailed structural information and can be used to confirm the identity of a compound.

For 1-Ethyl-1-n-propyl-n-pentylamine, the most prominent fragmentation pathway in electron ionization (EI) mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation. Due to the three different alkyl groups, three primary α-cleavage fragmentations are possible:

Loss of a butyl radical (C₄H₉•) from the pentyl chain, resulting in an iminium ion with m/z = 100.

Loss of an ethyl radical (C₂H₅•) from the propyl chain, resulting in an iminium ion with m/z = 128.

Loss of a methyl radical (CH₃•) from the ethyl chain, resulting in an iminium ion with m/z = 142.

The most favorable fragmentation pathway typically involves the loss of the largest alkyl radical, as this leads to the most stable radical product. Therefore, the base peak in the EI mass spectrum of 1-Ethyl-1-n-propyl-n-pentylamine is expected to be at m/z = 100.

In an MS/MS experiment, the ion at m/z = 100 could be selected and subjected to further fragmentation. The resulting product ion spectrum would provide additional structural confirmation.

Predicted Major Mass Spectral Fragments of 1-Ethyl-1-n-propyl-n-pentylamine

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 157 | [C₁₀H₂₃N]⁺ | Molecular Ion |

| 128 | [C₈H₁₈N]⁺ | α-cleavage (loss of C₂H₅•) |

| 114 | [C₇H₁₆N]⁺ | α-cleavage (loss of C₃H₇•) |

| 100 | [C₆H₁₄N]⁺ | α-cleavage (loss of C₄H₉•) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage (loss of C₅H₁₁•) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

For 1-Ethyl-1-n-propyl-n-pentylamine, a tertiary amine, the most notable feature in its IR spectrum is the absence of N-H stretching bands, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines. The key diagnostic bands are:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups of the alkyl chains.

C-H Bending: Bands in the 1470-1450 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (bending) regions corresponding to the deformations of the CH₂ and CH₃ groups.

C-N Stretching: The C-N stretching vibrations of tertiary aliphatic amines typically appear as one or more weak to medium intensity bands in the 1250-1020 cm⁻¹ region. These bands can sometimes be difficult to distinguish in the complex fingerprint region of the spectrum.

A vapor-phase IR spectrum is available for 1-Ethyl-1-n-propyl-n-pentylamine, which confirms these general features.

Raman spectroscopy provides complementary information to IR spectroscopy. While C-N stretching vibrations are often weak in the IR spectrum, they can sometimes give rise to more distinct signals in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chains are also typically strong and well-defined in the Raman spectrum. A complete vibrational analysis using both IR and Raman spectroscopy would provide a robust fingerprint for the identification and characterization of 1-Ethyl-1-n-propyl-n-pentylamine.

Key Vibrational Bands for 1-Ethyl-1-n-propyl-n-pentylamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (asymmetric) | ~2960 | Strong | Strong |

| C-H Stretch (symmetric) | ~2870 | Strong | Strong |

| CH₂ Scissoring | ~1465 | Medium | Medium |

| CH₃ Bending | ~1380 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Weak-Medium | Medium |

| Skeletal Vibrations | < 1000 | Medium | Strong |

Correlation of Vibrational Modes with Molecular Structure

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and probing the structural framework of a molecule by measuring the absorption of infrared radiation by its vibrating bonds. For 1-Ethyl-1-n-propyl-n-pentylamine, a tertiary amine, the IR spectrum is characterized by a series of vibrational modes corresponding to its constituent alkyl chains and the central tertiary amine group.

The primary vibrations of interest include the stretching and bending of C-H, C-N, and C-C bonds. Tertiary amines are distinguished by the absence of N-H stretching vibrations, which are prominent in primary and secondary amines. dtic.mil The key vibrational modes for 1-Ethyl-1-n-propyl-n-pentylamine are detailed below:

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl, propyl, and pentyl groups are typically observed in the 2850-3000 cm⁻¹ region. These are usually strong and sharp absorptions.

C-N Stretching: The stretching vibrations of the C-N bonds in tertiary amines are often more complex than in primary or secondary amines and can be challenging to identify definitively. dtic.mil Generally, they appear as one or more bands of medium to weak intensity in the fingerprint region, between 1000 and 1300 cm⁻¹. dtic.milaip.org The specific frequencies are influenced by the substitution pattern around the nitrogen atom.

C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₂ and CH₃ groups occur in the 1350-1480 cm⁻¹ range. These bands provide information about the nature of the alkyl framework.

C-C Stretching: The stretching of the carbon-carbon single bonds within the alkyl chains gives rise to weak bands in the fingerprint region (1000-1200 cm⁻¹), which are often coupled with other vibrations.

A vapor phase IR spectrum for 1-Ethyl-1-n-propyl-n-pentylamine has been documented, which would provide the precise frequencies for these vibrational modes. nih.gov Computational chemistry methods can also be employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. dtic.mil

Table 1: Predicted Characteristic IR Absorption Frequencies for 1-Ethyl-1-n-propyl-n-pentylamine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend | CH₂ (Scissoring) | 1450 - 1480 | Medium |

| C-H Bend | CH₃ (Asymmetric) | ~1460 | Medium |

| C-H Bend | CH₃ (Symmetric) | ~1375 | Medium |

| C-N Stretch | Tertiary Amine | 1000 - 1300 | Weak-Medium |

| C-C Stretch | Alkyl Skeleton | 1000 - 1200 | Weak |

In Situ IR Studies of Reactions Involving 1-Ethyl-1-n-propyl-n-pentylamine

In situ infrared spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions, providing insights into reaction mechanisms, intermediates, and kinetics. acs.org By recording IR spectra as a reaction proceeds, changes in the concentrations of reactants, products, and transient species can be observed without disturbing the system. acs.org

While specific in situ IR studies on 1-Ethyl-1-n-propyl-n-pentylamine are not widely reported, the methodology is highly applicable to understanding its reactivity. For instance, this technique is frequently used to study the interaction of amines with surfaces or other molecules. acs.orgnih.gov

Potential Applications:

Catalysis: If 1-Ethyl-1-n-propyl-n-pentylamine were used as a catalyst or a ligand in a catalytic system, in situ IR could track the formation of catalyst-substrate complexes and the subsequent transformation into products.

Adsorption on Surfaces: The adsorption of the amine onto solid materials, such as silica (B1680970) or zeolites, could be studied to understand surface interactions. nih.govresearchgate.net This is particularly relevant in the context of amine-functionalized materials used for CO₂ capture. acs.org In such a study, new vibrational bands might appear, for example, due to the interaction of the amine's lone pair with surface acid sites or the formation of bicarbonate species if CO₂ and water are present. nih.gov

Reaction with Acidic Gases: The reaction of 1-Ethyl-1-n-propyl-n-pentylamine with acidic gases like SO₂ or NO₂ could be monitored. In situ IR would reveal the formation of new species, such as ammonium (B1175870) salts or other degradation products, providing information on the amine's stability and reaction pathways. researchgate.net

In a typical experiment, the amine would be exposed to reactants under controlled conditions within a specialized IR cell. The appearance or disappearance of characteristic vibrational bands (e.g., C-N stretching, or bands from new functional groups) would be correlated with specific chemical events.

X-ray Crystallography of Crystalline Derivatives (e.g., Hydrochloride Salt) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since 1-Ethyl-1-n-propyl-n-pentylamine is a liquid at room temperature, it must first be converted into a crystalline derivative to be suitable for single-crystal X-ray diffraction analysis. The most common approach for amines is the formation of a salt, such as a hydrochloride salt. researchgate.netnih.gov

The reaction of the tertiary amine with hydrochloric acid protonates the nitrogen atom, forming a tertiary ammonium cation (R₃NH⁺) and a chloride anion (Cl⁻). This ionic interaction facilitates the formation of an ordered crystal lattice.

Information Obtained from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the exact conformation of the ethyl, propyl, and pentyl chains in the solid state, including all bond lengths and angles.

Crystal Packing: It would show how the ammonium cations and chloride anions are arranged in the crystal lattice.

The structural data obtained from X-ray crystallography are crucial for understanding the physical properties of the derivative and for computational modeling studies. While no specific crystal structure for a derivative of 1-Ethyl-1-n-propyl-n-pentylamine is currently in the public domain, the methodology for its characterization is well-established from studies on other amine hydrochloride salts. researchgate.netnih.govresearchgate.net

Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)

The IUPAC name for 1-Ethyl-1-n-propyl-n-pentylamine is 4-ethyloctan-4-amine. nih.gov The central carbon atom (C4) is bonded to four different groups: an ethyl group, an n-propyl group, an n-butyl group (the remainder of the octane (B31449) chain), and an amino group. This makes the molecule chiral, meaning it exists as a pair of non-superimposable mirror images called enantiomers.

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light. saschirality.org These methods can be used to distinguish between enantiomers, determine absolute configuration, and study conformational preferences.

Key Chiroptical Techniques:

Optical Rotation (OR): Measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The two enantiomers will rotate the light by equal amounts but in opposite directions.

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. saschirality.org Electronic CD (ECD) focuses on electronic transitions in the UV-Visible range. For 1-Ethyl-1-n-propyl-n-pentylamine, the relevant chromophore is the amine group itself, which has a weak n→σ* transition. The CD spectrum would show positive or negative bands (Cotton effects) corresponding to these transitions, with the two enantiomers producing mirror-image spectra.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. VCD provides a much richer source of stereochemical information than ECD for a molecule like this, as it has many vibrational modes. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the amine can be unambiguously determined. saschirality.org

Chiroptical methods are also invaluable for determining the enantiomeric purity of a sample. nih.gov For analytical purposes, the amine could be reacted with a chiral derivatizing agent to form diastereomers, which can then be analyzed by techniques like NMR spectroscopy. nih.gov However, chiroptical spectroscopy offers a direct probe of the molecule's inherent chirality. nih.gov

Role of 1 Ethyl 1 N Propyl N Pentylamine in Organic Synthesis and Catalysis

1-Ethyl-1-n-propyl-n-pentylamine as a Non-Nucleophilic Base in Organic Reactions

In the realm of organic chemistry, the selective deprotonation of a substrate without undesired nucleophilic attack is a common challenge. This is where non-nucleophilic bases play a crucial role. wikipedia.org These bases are characterized by significant steric hindrance around the basic nitrogen atom, which allows them to abstract a proton but prevents them from participating in nucleophilic substitution or addition reactions. wikipedia.org

1-Ethyl-1-n-propyl-n-pentylamine, with its ethyl, n-propyl, and n-pentyl groups attached to the tertiary amine, fits the profile of a sterically hindered amine. This structural arrangement makes the lone pair of electrons on the nitrogen atom accessible for abstracting a proton but sterically encumbers the nitrogen, thereby minimizing its nucleophilicity. This characteristic is highly desirable in a range of organic reactions where a strong base is required to initiate a reaction, but any competing nucleophilic side reactions would lead to unwanted byproducts.

The synthesis of such sterically hindered amines has been a subject of considerable research, with methods like the reductive amination of ketones and the reaction of N-chlorodialkylamines with Grignard reagents being developed to access these valuable molecules. researchgate.netnih.gov The development of efficient synthetic routes is crucial for making these bases readily available for use in organic synthesis. mdpi.com

| Base Type | Key Feature | Example Application |

| Non-Nucleophilic Base | Steric hindrance around the basic center prevents nucleophilic attack. | Deprotonation to form enolates in reactions like the Claisen condensation. wikipedia.org |

| Sterically Hindered Amine | Bulky alkyl groups increase basicity through inductive effects while minimizing nucleophilicity. | Used in elimination reactions and as catalysts in various organic transformations. wikipedia.orgmdpi.com |

Applications of 1-Ethyl-1-n-propyl-n-pentylamine as a Ligand Precursor in Coordination Chemistry

The utility of 1-Ethyl-1-n-propyl-n-pentylamine extends beyond its role as a simple base. The nitrogen atom's lone pair of electrons can also be used to coordinate with metal centers, making it a potential ligand precursor in the field of coordination chemistry and homogeneous catalysis.

Formation of Metal Complexes with Transition Metals

Amines are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The steric and electronic properties of the amine ligand play a critical role in determining the structure, stability, and reactivity of the resulting metal complex. The bulky nature of 1-Ethyl-1-n-propyl-n-pentylamine can influence the coordination number and geometry of the metal center, potentially leading to the formation of complexes with unique catalytic properties.

The formation of such complexes is a fundamental step in the development of new catalysts. While specific studies detailing the complexation of 1-Ethyl-1-n-propyl-n-pentylamine with various transition metals were not found in the search results, the general principles of coordination chemistry suggest that it would readily form complexes with metals seeking electron-donating ligands.

Evaluation of Ligand Properties in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to the metal center is often the key to controlling the catalyst's activity and selectivity. The steric bulk of a ligand can create a specific pocket around the metal's active site, influencing which substrates can bind and how they approach the metal, thereby directing the outcome of the catalytic reaction.

For instance, in reactions such as C-H arylation and hydrosilylation, ruthenium(0) catalysts have been used for the synthesis of sterically hindered amines. rsc.org While this study focuses on the synthesis of the amines themselves, it highlights the importance of metal-ligand interactions in facilitating challenging transformations. The use of sterically hindered amines as ligands could potentially modulate the catalytic activity in similar or other catalytic cycles. The development of catalysts for the synthesis of complex molecules often relies on the fine-tuning of ligand properties. nih.gov

Derivatization of 1-Ethyl-1-n-propyl-n-pentylamine for Advanced Reagents

The chemical structure of 1-Ethyl-1-n-propyl-n-pentylamine provides a versatile platform that can be further modified to create even more sophisticated and specialized reagents for advanced applications in catalysis and materials science.

Synthesis of Chiral Derivatives for Asymmetric Catalysis

A significant area of modern chemistry is asymmetric catalysis, which involves the use of chiral catalysts to produce a specific enantiomer of a chiral product. The introduction of chirality into the structure of 1-Ethyl-1-n-propyl-n-pentylamine could lead to the development of novel chiral ligands or bases.

By starting with a chiral precursor or by employing a chiral resolution or asymmetric synthesis strategy, it would be possible to obtain enantiomerically pure forms of derivatized 1-Ethyl-1-n-propyl-n-pentylamine. These chiral amines could then be used as ligands for transition metals in a variety of asymmetric catalytic reactions, such as asymmetric hydrogenation, alkylation, or epoxidation. The synthesis of primary amines with fully substituted α-carbon centers, a feature of 1-Ethyl-1-n-propyl-n-pentylamine, is an area of active research, with methods like photoredox catalysis being explored. acs.org

Functionalization for Polymer Chemistry Applications

The introduction of polymerizable functional groups onto the 1-Ethyl-1-n-propyl-n-pentylamine scaffold could enable its incorporation into polymer chains. For example, the amine could be functionalized with a vinyl group, an acrylate, or other polymerizable moiety. The resulting monomer could then be polymerized or copolymerized to create polymers with pendant sterically hindered amine units.

Such polymers could find applications as polymeric non-nucleophilic bases, catalysts, or as materials with specific surface properties. The presence of the bulky amine groups along the polymer backbone could influence the polymer's physical properties, such as its glass transition temperature, solubility, and morphology.

Potential Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways to Hindered Tertiary Amines

The synthesis of sterically hindered amines like 1-Ethyl-1-n-propyl-n-pentylamine is a challenging yet crucial area of organic chemistry. One documented method for the synthesis of 1-Ethyl-1-n-propyl-n-pentylamine involves the reaction of 2-ethyl-2-n-propylhexanoic acid with sodium azide (B81097) in the presence of concentrated sulfuric acid and chloroform. youtube.com This Schmidt reaction variant provides a route to this specific amine, but the development of more efficient, atom-economical, and scalable synthetic methods is a key area for future research.

Modern synthetic methodologies offer promising alternatives for the preparation of hindered tertiary amines. wikipedia.orgnih.govrsc.org These include direct reductive amination of ketones and the alkylation of primary amines. For instance, the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent could provide a more direct route to compounds like 1-Ethyl-1-n-propyl-n-pentylamine.

Future research could focus on optimizing these pathways for the specific synthesis of 1-Ethyl-1-n-propyl-n-pentylamine, exploring various catalysts and reaction conditions to improve yield and purity. The development of catalytic systems that can overcome the steric hindrance associated with the formation of such crowded tertiary amines is of particular interest. wikipedia.orgrsc.org

Table 1: Potential Synthetic Pathways for 1-Ethyl-1-n-propyl-n-pentylamine

| Synthetic Pathway | Precursors | Key Reagents/Catalysts | Potential Advantages |

| Schmidt Reaction | 2-ethyl-2-n-propylhexanoic acid | Sodium azide, Sulfuric acid | Established route youtube.com |

| Reductive Amination | Corresponding ketone and primary amine | Reducing agents (e.g., NaBH(OAc)₃) | Potentially more direct, higher atom economy |

| N-Alkylation | Di-n-propylamine and 1-bromopentane | Base, Phase-transfer catalyst | Modular approach |

Investigation of 1-Ethyl-1-n-propyl-n-pentylamine in Supramolecular Chemistry

The bulky and non-polar alkyl groups surrounding the nitrogen atom in 1-Ethyl-1-n-propyl-n-pentylamine make it an intriguing candidate for applications in supramolecular chemistry. researchgate.netkiche.or.kr This field relies on non-covalent interactions to form complex, ordered structures. researchgate.netrsc.org The steric bulk of 1-Ethyl-1-n-propyl-n-pentylamine could influence its ability to participate in host-guest interactions, potentially acting as a "guest" molecule within the cavity of a larger "host" molecule. researchgate.net The size and shape selectivity of such interactions could be explored with various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils.

Furthermore, the tertiary amine group can engage in hydrogen bonding and other electrostatic interactions, which are fundamental to molecular recognition and self-assembly processes. acs.orgrsc.org Research in this area could investigate how the steric hindrance of the alkyl groups modulates these interactions, potentially leading to the design of novel self-assembling systems with unique architectures and properties. While specific studies on 1-Ethyl-1-n-propyl-n-pentylamine in this context are not yet available, the principles of supramolecular chemistry suggest a fertile ground for future exploration.

Advanced Materials Science Applications Derived from 1-Ethyl-1-n-propyl-n-pentylamine Functionalization

The functionalization of materials with amines can impart a range of desirable properties. Sterically hindered amines, in particular, are well-known for their role as light stabilizers in polymers, a class of additives known as Hindered Amine Light Stabilizers (HALS). wikipedia.orgadditivesforpolymer.comamfine.com These compounds protect polymers from degradation by scavenging free radicals. The efficacy of HALS is attributed to a regenerative cycle where the amine is converted to a nitroxyl (B88944) radical and back, allowing a small amount of the additive to provide long-term protection. wikipedia.orgacs.org Future research could explore the potential of 1-Ethyl-1-n-propyl-n-pentylamine as a novel, non-cyclic HALS, potentially offering different solubility and compatibility profiles in various polymer matrices.

Another significant application for amine-functionalized materials is in the capture of carbon dioxide (CO2). frontiersin.orgacs.orgnih.gov Tertiary amines can react with CO2 in the presence of water to form bicarbonates, a process that is reversible with a moderate energy input. frontiersin.orgnih.gov Functionalizing porous materials, such as silica (B1680970) or polymers, with 1-Ethyl-1-n-propyl-n-pentylamine could create solid sorbents for CO2 capture. The steric hindrance around the nitrogen atom may influence the kinetics and thermodynamics of the CO2 absorption and desorption processes.

Moreover, tertiary amines can act as catalysts or curing agents in various polymer systems. poliuretanos.com.br The specific steric and electronic properties of 1-Ethyl-1-n-propyl-n-pentylamine could be harnessed in the development of new epoxy resins, polyurethanes, or other thermosetting polymers with tailored properties.

Table 2: Potential Materials Science Applications for 1-Ethyl-1-n-propyl-n-pentylamine

| Application Area | Functional Role | Potential Benefit |

| Polymer Stabilization | Hindered Amine Light Stabilizer (HALS) | Enhanced UV stability of plastics wikipedia.orgadditivesforpolymer.com |

| Carbon Capture | CO2-reactive species | Reversible CO2 capture on solid supports frontiersin.orgnih.gov |

| Polymer Chemistry | Catalyst/Curing Agent | Control over polymerization and cross-linking reactions poliuretanos.com.br |

| Gas Separation Membranes | Selective transport modifier | Enhanced separation of acidic gases wikipedia.orgnih.gov |

Development of Analytical Methodologies for Trace Detection

The detection of trace amounts of amines is crucial in various fields, from environmental monitoring to industrial process control. While there are no specific analytical methods reported for 1-Ethyl-1-n-propyl-n-pentylamine, existing techniques for other volatile amines could be adapted and optimized.

Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a powerful tool for the separation and identification of amines. The development of a robust GC-MS method for 1-Ethyl-1-n-propyl-n-pentylamine would require optimization of the chromatographic conditions and the identification of characteristic mass spectral fragments.

Other potential techniques for trace detection include ion mobility spectrometry (IMS) and various sensor technologies. wikipedia.org The development of chemical sensors based on colorimetric or fluorometric changes upon interaction with the amine could provide rapid and portable detection methods.

Synergistic Studies with Related Amine Architectures

Synergism, where the combined effect of two or more components is greater than the sum of their individual effects, is a powerful concept in chemistry. wikipedia.org In the context of 1-Ethyl-1-n-propyl-n-pentylamine, synergistic studies could explore its use in combination with other additives or catalysts to enhance performance.

For example, in polymer stabilization, HALS are often used in conjunction with UV absorbers, which function by a different mechanism. Investigating the synergistic effects of 1-Ethyl-1-n-propyl-n-pentylamine with various UV absorbers could lead to more effective stabilization systems.